molecular formula C11H11NO B8386914 5-Isopropenylindolin-2-one

5-Isopropenylindolin-2-one

Cat. No.: B8386914
M. Wt: 173.21 g/mol
InChI Key: SZCMFLUIZIYEFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isopropenylindolin-2-one is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

5-prop-1-en-2-yl-1,3-dihydroindol-2-one

InChI

InChI=1S/C11H11NO/c1-7(2)8-3-4-10-9(5-8)6-11(13)12-10/h3-5H,1,6H2,2H3,(H,12,13)

InChI Key

SZCMFLUIZIYEFQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC2=C(C=C1)NC(=O)C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-bromoindolin-2-one (106 mg, 0.500 mmol), isopropenylboronic acid pinacol ester (0.14 mL, 0.750 mmol), K3PO4 (212 mg, 1.00 mmol), water (1 mL) and n-BuOH (4 mL) was briefly sonicated in a microwave vial and then purged with argon for 15 min. Tris(dibenzyldeneacetone)dipalladium (9.2 mg, 0.010 mmol) and dicyclohexyl(2′,4′,6′-triisopropylbiphenyl-2-yl)phosphine (19 mg, 0.040 mmol) were added, the vial sealed and heated in microwave reactor at 110° C. for 1 hour. The solvent was removed and the residue purified by column chromatography (silica gel, 2:1, hexanes/EtOAc) to give 40 mg, 46% of 5-isopropenylindolin-2-one as a beige solid; 5-isopropenylindolin-2-one (15 mg, 0.0866 mmol) was then dissolved into MeOH and the solution purged with N2 (g). 2 mg of 10% Pd/C (Degussa type) was then added and the mixture purged briefly with H2 (g). The mixture was stirred under 1 atm of H2 (g) for 3 hours and then filtered through a pad of celite. The solvent was removed to give 15 mg, 99% of the product as an off-white solid. MS ESI 176.0 [M+H]+, calcd for [C11H13NO+H]+ 176.11.
Quantity
106 mg
Type
reactant
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
212 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
Tris(dibenzyldeneacetone)dipalladium
Quantity
9.2 mg
Type
reactant
Reaction Step Two
Quantity
19 mg
Type
reactant
Reaction Step Two

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